Cas no 1211385-60-2 (N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide)
![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide structure](https://ja.kuujia.com/scimg/cas/1211385-60-2x500.png)
N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide 化学的及び物理的性質
名前と識別子
-
- 1211385-60-2
- Z52823130
- N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide
- EN300-26686885
- AKOS034435331
-
- インチ: 1S/C17H21N3O3/c18-12-17(6-2-1-3-7-17)20-16(21)11-19-13-4-5-14-15(10-13)23-9-8-22-14/h4-5,10,19H,1-3,6-9,11H2,(H,20,21)
- InChIKey: YWKFDHLLOVKPIH-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC1C=CC2=C(C=1)OCCO2)NC1(C#N)CCCCC1
計算された属性
- せいみつぶんしりょう: 315.15829154g/mol
- どういたいしつりょう: 315.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 83.4Ų
N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686885-0.05g |
N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide |
1211385-60-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide 関連文献
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamideに関する追加情報
Comprehensive Overview of N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide (CAS No. 1211385-60-2)
The compound N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide, with the CAS number 1211385-60-2, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyanocyclohexyl group and a benzodioxin moiety, makes it a promising candidate for various applications, including drug discovery and development. Researchers are particularly interested in its potential interactions with biological targets, which could lead to breakthroughs in treating complex diseases.
In recent years, the demand for novel compounds like N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide has surged, driven by advancements in precision medicine and targeted therapy. This compound's molecular structure allows it to bind selectively to specific proteins or enzymes, making it a valuable tool for studying signal transduction pathways and enzyme inhibition. Its CAS no. 1211385-60-2 is frequently searched in academic databases, reflecting its growing relevance in scientific literature.
One of the most intriguing aspects of this compound is its potential role in addressing neurodegenerative disorders. With the rise in global interest in Alzheimer's disease and Parkinson's disease, researchers are exploring how N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide might modulate key pathways involved in these conditions. Its benzodioxin component, in particular, has been linked to anti-inflammatory and neuroprotective effects, which could pave the way for new therapeutic strategies.
From a synthetic chemistry perspective, the preparation of N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide involves sophisticated techniques such as amide coupling and cyanocyclohexyl functionalization. These methods are critical for ensuring the compound's purity and efficacy, which are essential for both research and potential clinical applications. The CAS no. 1211385-60-2 is often referenced in patents and technical documents, highlighting its industrial significance.
Another area of interest is the compound's potential application in cancer research. Given the increasing focus on personalized oncology, scientists are investigating how N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide might interact with tumor microenvironment components. Its ability to influence cell proliferation and apoptosis makes it a compelling subject for further study, particularly in the context of drug resistance and metastasis.
Environmental and green chemistry considerations also play a role in the discussion around this compound. As the scientific community shifts toward sustainable synthesis methods, researchers are evaluating the ecological footprint of producing N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide. Optimizing its synthesis to minimize waste and energy consumption aligns with broader goals of green pharmaceutical manufacturing.
In summary, N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide (CAS no. 1211385-60-2) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical properties and biological activity make it a subject of ongoing research, particularly in fields like neurodegeneration, cancer therapy, and sustainable chemistry. As interest in these areas continues to grow, so too will the demand for high-quality information about this remarkable molecule.
1211385-60-2 (N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetamide) 関連製品
- 361179-86-4(2-methoxyethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho1,2-bfuran-3-carboxylate)
- 2375260-07-2(5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride)
- 886935-21-3(2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide)
- 1805477-37-5(5-Bromo-2-bromomethyl-4-chloropyridine)
- 2549052-95-9(4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(4-fluorophenyl)piperidine-1-carboxamide)
- 2172203-54-0(1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)
- 2408968-52-3(4-Aminocinnoline-3-carboxylic acid hcl)
- 2097930-55-5(1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione)
- 2248358-02-1(1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine)
- 89296-48-0(Vaccenic Acid Ethyl Ester)




